15(S)-Fluprostenol isopropyl ester
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Overview
Description
15(S)-Fluprostenol isopropyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly significant in the field of ophthalmology, where it is used to manage conditions like glaucoma by reducing intraocular pressure.
Preparation Methods
15(S)-Fluprostenol isopropyl ester is synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The reaction is reversible and typically requires heating to proceed efficiently. Industrial production methods often involve the use of immobilized lipases in solvent-free systems, which offer economic and environmental advantages .
Chemical Reactions Analysis
15(S)-Fluprostenol isopropyl ester undergoes several types of chemical reactions:
Hydrolysis: This reaction splits the ester into its corresponding carboxylic acid and alcohol.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
15(S)-Fluprostenol isopropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is used to study the effects of prostaglandins on cellular processes.
Medicine: It is used in the treatment of glaucoma and other conditions involving elevated intraocular pressure.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
15(S)-Fluprostenol isopropyl ester exerts its effects by mimicking the action of natural prostaglandins. It is rapidly absorbed through the cornea and hydrolyzed by esterases to its active form . The active form then binds to prostaglandin receptors, leading to increased outflow of aqueous humor and reduced intraocular pressure .
Comparison with Similar Compounds
15(S)-Fluprostenol isopropyl ester is similar to other prostaglandin analogs like latanoprost and travoprost. it is unique in its specific binding affinity and potency . Other similar compounds include:
Properties
Molecular Formula |
C26H35F3O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+ |
InChI Key |
MKPLKVHSHYCHOC-RMMJCHCQSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
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